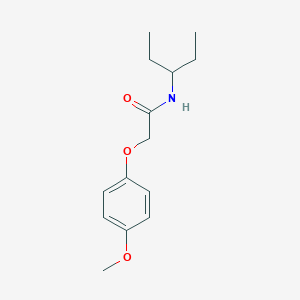
2-(4-methoxyphenoxy)-N-(pentan-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenoxy)-N-(pentan-3-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetamide group attached to a phenoxy ring, which is further substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-(pentan-3-yl)acetamide typically involves the reaction of 4-methoxyphenol with chloroacetic acid to form 2-(4-methoxyphenoxy)acetic acid. This intermediate is then reacted with 1-ethylpropylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-(pentan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenoxy)acetamide.
Reduction: Formation of N-(1-ethylpropyl)-2-(4-methoxyphenoxy)ethylamine.
Substitution: Formation of various substituted phenoxyacetamides depending on the substituent introduced.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-(pentan-3-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-(pentan-3-yl)acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethylpropyl)-2-(4-hydroxyphenoxy)acetamide
- N-(1-ethylpropyl)-2-(4-chlorophenoxy)acetamide
- N-(1-ethylpropyl)-2-(4-nitrophenoxy)acetamide
Uniqueness
2-(4-methoxyphenoxy)-N-(pentan-3-yl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-pentan-3-ylacetamide |
InChI |
InChI=1S/C14H21NO3/c1-4-11(5-2)15-14(16)10-18-13-8-6-12(17-3)7-9-13/h6-9,11H,4-5,10H2,1-3H3,(H,15,16) |
InChI Key |
BKPHZMASZGBWBP-UHFFFAOYSA-N |
SMILES |
CCC(CC)NC(=O)COC1=CC=C(C=C1)OC |
Canonical SMILES |
CCC(CC)NC(=O)COC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247637.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247639.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247642.png)
![1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247643.png)
![3-CYCLOPENTYL-1-{4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZINO}-1-PROPANONE](/img/structure/B247645.png)
![1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B247651.png)
![1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247653.png)
![1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247654.png)
![1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247655.png)
![1-[1-(2-Methylbenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247656.png)
![2-{4-[1-(2-Bromobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B247658.png)
![2-(4-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}piperazin-1-yl)ethanol](/img/structure/B247659.png)
![2-(4-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol](/img/structure/B247662.png)
![2-{4-[1-(2-Fluorobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B247663.png)
